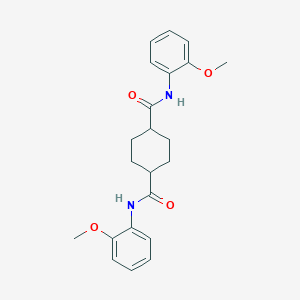![molecular formula C15H11ClN2O2S2 B318693 N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea](/img/structure/B318693.png)
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a furan ring, and a carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate halogenating agents.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the benzothiophene core.
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
科学的研究の応用
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
作用機序
The mechanism of action of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: Shares the furan ring and chloro group but differs in the overall structure and functional groups.
3-chloro-N-(furan-2-ylmethyl)-2-methylaniline: Similar in having the furan ring and chloro group but with different substituents on the benzothiophene core.
Uniqueness
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea stands out due to its unique combination of the benzothiophene core, furan ring, and carbamothioyl group
特性
分子式 |
C15H11ClN2O2S2 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
3-chloro-N-(furan-2-ylmethylcarbamothioyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-12-10-5-1-2-6-11(10)22-13(12)14(19)18-15(21)17-8-9-4-3-7-20-9/h1-7H,8H2,(H2,17,18,19,21) |
InChIキー |
UZKSFZKZVDFFPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NCC3=CC=CO3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NCC3=CC=CO3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B318611.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B318612.png)
![N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B318613.png)
![N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B318615.png)
![N-cyclohexyl-2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B318617.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B318618.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B318619.png)
![N-(2,2-dimethylpropanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B318622.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B318627.png)
![methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318628.png)
![2,2-dimethyl-N-({4-[(2-phenylethyl)sulfamoyl]phenyl}carbamothioyl)propanamide](/img/structure/B318631.png)
![N-benzyl-N-{2-[benzyl(2,2-dimethylpropanoyl)amino]ethyl}-2,2-dimethylpropanamide](/img/structure/B318632.png)


